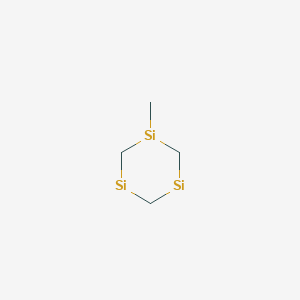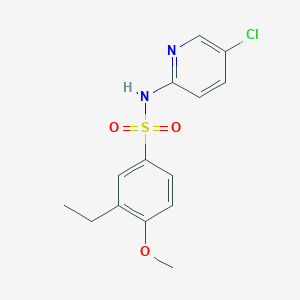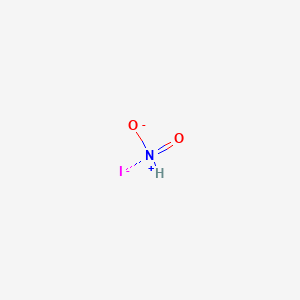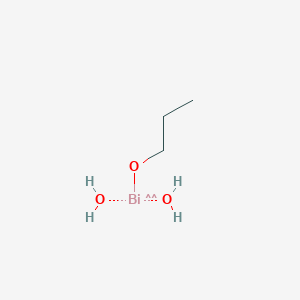
Dihydroxypropyl bismuthate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dihydroxypropyl bismuthate is an organobismuth compound that has garnered interest due to its unique chemical properties and potential applications in various fields. Bismuth compounds are known for their relatively low toxicity compared to other heavy metals, making them attractive for use in medicinal and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bismuth, dihydroxypropoxy- typically involves the reaction of bismuth salts with dihydroxypropoxy compounds under controlled conditions. One common method is the hydrothermal synthesis, which involves reacting bismuth nitrate with dihydroxypropoxy compounds in an aqueous solution at elevated temperatures and pressures . This method allows for the formation of high-purity bismuth compounds with well-defined crystal structures.
Industrial Production Methods
Industrial production of bismuth, dihydroxypropoxy- often employs similar hydrothermal methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Additionally, the use of continuous flow reactors can enhance the efficiency of the production process by maintaining consistent reaction conditions and reducing the risk of contamination.
化学反应分析
Types of Reactions
Dihydroxypropyl bismuthate undergoes various chemical reactions, including:
Oxidation: Bismuth compounds can be oxidized to form bismuth oxides.
Reduction: Bismuth compounds can be reduced by reducing agents such as hydrogen or metal hydrides.
Substitution: Bismuth compounds can undergo substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or metal hydrides under controlled conditions.
Substitution: Halogens such as chlorine, bromine, or iodine in the presence of a suitable solvent.
Major Products Formed
Oxidation: Bismuth(III) oxide (Bi2O3).
Reduction: Elemental bismuth or lower oxidation state bismuth compounds.
Substitution: Bismuth halides such as bismuth(III) chloride (BiCl3), bismuth(III) bromide (BiBr3), and bismuth(III) iodide (BiI3).
科学研究应用
Dihydroxypropyl bismuthate has a wide range of scientific research applications, including:
作用机制
The mechanism of action of bismuth, dihydroxypropoxy- involves its interaction with various biological molecules and pathways. In the case of its antimicrobial activity, bismuth compounds are known to bind to bacterial proteins and enzymes, disrupting their function and leading to bacterial cell death . Additionally, bismuth compounds can generate reactive oxygen species (ROS) that further damage bacterial cells .
相似化合物的比较
Dihydroxypropyl bismuthate can be compared to other organobismuth compounds such as:
Bismuth subsalicylate: Commonly used in over-the-counter medications for gastrointestinal issues.
Bismuth oxychloride: Used in cosmetics and pigments.
Bismuth nitrate: Utilized in various industrial applications.
Compared to these compounds, bismuth, dihydroxypropoxy- offers unique properties such as enhanced solubility and reactivity, making it suitable for specialized applications in research and industry.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties and relatively low toxicity make it an attractive candidate for further research and development.
属性
CAS 编号 |
17086-20-3 |
|---|---|
分子式 |
Cl3H15N5Ru |
分子量 |
304.1 g/mol |
InChI |
InChI=1S/C3H7O.Bi.2H2O/c1-2-3-4;;;/h2-3H2,1H3;;2*1H2/q-1;+1;; |
InChI 键 |
KNVUGMFEMTXKBA-UHFFFAOYSA-N |
SMILES |
CCCO[Bi].O.O |
规范 SMILES |
CCCO[Bi].O.O |
同义词 |
Propoxybismuth dihydoxide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


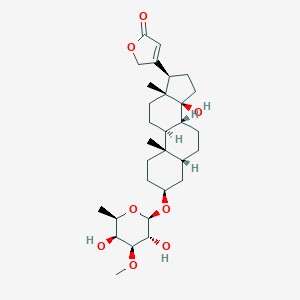
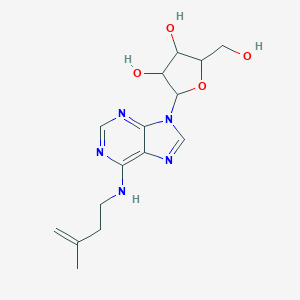
![2-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B230786.png)
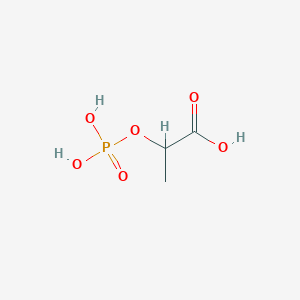
![4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-3-isopropylbenzenesulfonamide](/img/structure/B230792.png)
![1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B230795.png)
![1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine](/img/structure/B230799.png)
![1,3-Benzodioxol-5-yl[4-(2,5-dichlorophenyl)piperazin-1-yl]methanone](/img/structure/B230802.png)

